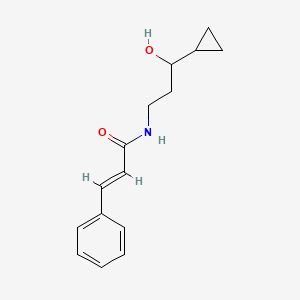

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide and its derivatives has been reported in scientific literature . For instance, a series of N-palmitoylethanolamide derivatives were synthesized and screened for their anticonvulsant and antidepressant activities . Among the compounds, N-(3-hydroxypropyl)cinnamamide (3a) was found to be the most promising compound . The structures of the synthesized products were characterized with FTIR spectroscopy, 1H-NMR, and 13C-NMR .Applications De Recherche Scientifique

Efficient Synthesis of Cinnamamides

Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The process is characterized by short residence time, mild reaction conditions, and easy control of the reaction process . The catalyst can also be recycled or reused .

Anti-Inflammatory and Analgesic Activity

Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of new anti-inflammatory agents .

Antimicrobial Activity

Cinnamic acid, a plant metabolite from which cinnamamides are derived, has antimicrobial properties . Its synthetic derivatives, including cinnamamides, often exhibit stronger biological activities . These compounds have shown significant antimicrobial activity on Staphylococcus and Enterococcus species .

Anticancer Activity

Cinnamic acid and its derivatives, including cinnamamides, have been evaluated for their anticancer properties . They have shown potential therapeutic effects against various types of cancer .

Antioxidant Activity

Cinnamic acid and its derivatives have antioxidant properties . They have been evaluated for their ability to neutralize harmful free radicals .

Antifungal Activities

Cinnamic acid and its derivatives have shown antifungal activities . This makes them potential candidates for the development of new antifungal agents .

Mécanisme D'action

Target of Action

It is suggested that the compound may interact with key proteins in pathogenic fungi and bacteria .

Mode of Action

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide appears to exhibit antimicrobial activity. The compound interacts directly with the ergosterol present in the fungal plasmatic membrane and with the cell wall . This interaction disrupts the integrity of the cell wall and membrane, leading to cell death .

Biochemical Pathways

Given its interaction with ergosterol, it is likely that the compound affects pathways related to cell wall synthesis and maintenance in fungi .

Result of Action

N-(3-cyclopropyl-3-hydroxypropyl)cinnamamide exhibits antimicrobial activity against pathogenic fungi and bacteria . The compound’s interaction with the cell wall and membrane leads to cell death .

Propriétés

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-phenylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c17-14(13-7-8-13)10-11-16-15(18)9-6-12-4-2-1-3-5-12/h1-6,9,13-14,17H,7-8,10-11H2,(H,16,18)/b9-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFSPSDOYHOADRR-RMKNXTFCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(CCNC(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(CCNC(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3R,4S)-4-Azidooxolan-3-yl]pyrazole](/img/structure/B2793862.png)

![(E)-3-{4-[(4-bromobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2793864.png)

![6-Cyclopropyl-5-fluoro-N-[(2-fluorophenyl)methyl]pyrimidin-4-amine](/img/structure/B2793865.png)

![(4-((2,6-Dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2793867.png)

![N-[1-(But-2-ynoylamino)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2793869.png)

![5-Chloro-6-[(4,4-difluorocyclohexyl)oxy]pyridine-3-carbonitrile](/img/structure/B2793870.png)